6-Hydroxy-2,2-dimethylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXWPLCLDSMHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393259 |

Source

|

| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31366-85-5 |

Source

|

| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Properties, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound with significant potential in pharmaceutical and cosmeceutical applications. Drawing from its natural occurrence and versatile chemical scaffold, this document delves into its fundamental properties, synthesis, spectroscopic characterization, and known biological activities, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

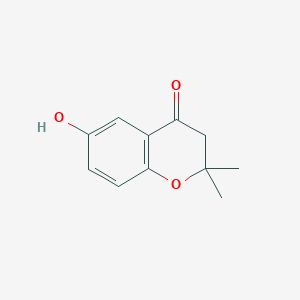

6-Hydroxy-2,2-dimethylchroman-4-one, a member of the chromanone class of compounds, is characterized by a benzene ring fused to a dihydropyranone ring. Chromanones are prevalent in various natural products and are recognized for their diverse pharmacological activities.[1] This particular derivative, with a hydroxyl group at the 6-position and two methyl groups at the 2-position, has garnered interest for its antioxidant properties and its role as a precursor in the synthesis of more complex bioactive molecules.[2] Its natural occurrence has been reported in plants such as Tussilago farfara.[3]

The structural framework of 6-Hydroxy-2,2-dimethylchroman-4-one provides a unique combination of a phenolic moiety, known for its antioxidant capacity, and a heterocyclic system that can be readily functionalized, making it a valuable target for synthetic and medicinal chemistry.

Caption: Chemical structure of 6-Hydroxy-2,2-dimethylchroman-4-one.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6-Hydroxy-2,2-dimethylchroman-4-one is essential for its handling, characterization, and application in various research and development settings.

Physicochemical Data

While specific experimental data for 6-Hydroxy-2,2-dimethylchroman-4-one is not extensively reported, data for the closely related compound, 6-hydroxychroman-4-one, provides valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 31366-85-5 | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 129-131 °C (for 6-hydroxychroman-4-one) | [4] |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (predicted) | - |

| Topological Polar Surface Area | 46.5 Ų | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 6-Hydroxy-2,2-dimethylchroman-4-one. The expected spectral data, based on its chemical structure and data from related compounds, are summarized below.[5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyranone ring, the gem-dimethyl protons, and the phenolic hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbon, and the methyl carbons.[3]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3200-3600 (broad) |

| C=O (ketone) | 1650-1680 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1200-1300 |

| C-H (aromatic and aliphatic) | 2850-3100 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 192. The fragmentation pattern will likely involve the loss of methyl groups and cleavage of the heterocyclic ring.[3]

Synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one

The synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one can be achieved through a base-catalyzed reaction between 2',5'-dihydroxyacetophenone and acetone.[6] This reaction proceeds via an initial aldol condensation followed by an intramolecular cyclization. A microwave-assisted approach has been reported to be efficient for this transformation.[6]

Caption: General workflow for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known methods for the synthesis of related chromanones.[6]

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine 2',5'-dihydroxyacetophenone (1 equivalent) and a molar excess of acetone.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-Hydroxy-2,2-dimethylchroman-4-one.

Biological and Medicinal Significance

The chromanone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][7]

Antioxidant Activity

Protocol for DPPH Radical Scavenging Assay:

This is a standard protocol to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (6-Hydroxy-2,2-dimethylchroman-4-one)

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound and the positive control.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxic Activity

Numerous chromanone derivatives have been investigated for their potential as anticancer agents.[9] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of 6-Hydroxy-2,2-dimethylchroman-4-one would need to be evaluated through in vitro assays against a panel of cancer cell lines.

Protocol for MTT Assay for Cytotoxicity:

This protocol outlines a common method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (6-Hydroxy-2,2-dimethylchroman-4-one)

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-Hydroxy-2,2-dimethylchroman-4-one is not widely available, general precautions for handling similar chemical compounds should be followed. A generic safety data sheet for 6-hydroxychroman-4-one suggests that the compound may cause skin and eye irritation.[9]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

6-Hydroxy-2,2-dimethylchroman-4-one is a compound of significant interest due to its accessible synthesis, inherent antioxidant potential, and its utility as a scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and an outline of its potential biological activities. Further research to elucidate its specific pharmacological profile and to explore its derivatization will undoubtedly open new avenues in drug discovery and development.

References

-

Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. (n.d.). Request PDF. Retrieved from [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-2,2-dimethylchroman-4-one. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 6-hydroxy-2-phenyl-4H-chromen-4-one. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2024, May 17). Identifying Cellular Stress-Related mRNA Changes Induced by Novel Xanthone Derivatives in Ovarian Cancer Cells In Vitro. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, October 15). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, May 1). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, October 26). Review on in vivo and in vitro methods evaluation of antioxidant activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005, June 2). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Retrieved from [Link]

-

ResearchGate. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro antioxidant activity for the test compounds 4a-4k. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Hydroxy-2,2-dimethylchroman-4-one | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-chroman-4-one CAS#: 80096-64-6 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Spectroscopic Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic phenolic compound belonging to the chromanone family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The presence of a hydroxyl group on the aromatic ring and the gem-dimethyl substitution on the heterocyclic ring of 6-Hydroxy-2,2-dimethylchroman-4-one impart specific chemical and biological properties, making it a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic characterization, and known biological activities, with a focus on its antioxidant, anticancer, and antimicrobial potential.

Chemical Structure and Properties

The chemical structure of 6-Hydroxy-2,2-dimethylchroman-4-one is characterized by a bicyclic system where a benzene ring is fused to a 2,3-dihydro-γ-pyranone ring. Key structural features include a hydroxyl group at the 6-position of the aromatic ring, a carbonyl group at the 4-position of the pyranone ring, and two methyl groups at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4] |

| IUPAC Name | 6-hydroxy-2,2-dimethyl-3H-chromen-4-one | [3][4] |

| CAS Number | 31366-85-5 | [3][4] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one

The synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one can be efficiently achieved through a microwave-assisted condensation reaction between 2',5'-dihydroxyacetophenone and acetone. This method offers high yields and short reaction times.[5][6]

Experimental Protocol: Synthesis from 2',5'-Dihydroxyacetophenone and Acetone

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

Procedure:

-

A mixture of 2',5'-dihydroxyacetophenone (1 mmol) and acetone (1.5 mmol) is prepared.

-

A catalytic amount of piperidine (0.1 mmol) is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation (e.g., 300 W) for a short duration (e.g., 10 minutes).[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 6-Hydroxy-2,2-dimethylchroman-4-one.[5]

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate by efficiently transferring energy to the polar reactants, leading to a significant reduction in reaction time compared to conventional heating methods.

-

Piperidine: This secondary amine acts as a basic catalyst, facilitating the initial aldol condensation between the acetophenone and acetone.

-

Neat (Solvent-Free) Conditions: The reaction can be performed without a solvent, which aligns with the principles of green chemistry by reducing waste.[5]

Caption: Mechanism of free radical scavenging by 6-Hydroxy-2,2-dimethylchroman-4-one.

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the in vitro antioxidant activity of compounds.

Materials:

-

6-Hydroxy-2,2-dimethylchroman-4-one

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound or ascorbic acid to the wells.

-

Add the DPPH solution to each well.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Anticancer Activity

Chromanone derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest. [1][7][8][9]The anticancer effects are often linked to the induction of oxidative stress within cancer cells. [10] Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Chromanones can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G2/M. [11]* Inhibition of Kinase Signaling Pathways: Some chromone derivatives have been shown to target key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. [10]

Caption: Potential anticancer signaling pathways modulated by chromanones.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [5][12][13] Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium

-

6-Hydroxy-2,2-dimethylchroman-4-one

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

Chromanone derivatives have also been reported to exhibit antimicrobial activity against a range of bacteria and fungi. [2][14][15][16]The mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes. [3][17][18] Potential Mechanisms of Antimicrobial Action:

-

Membrane Disruption: The lipophilic nature of the chromanone scaffold may allow it to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The compound may inhibit key microbial enzymes involved in essential metabolic pathways.

-

Induction of Oxidative Stress: Similar to its anticancer effects, the compound may induce the production of reactive oxygen species (ROS) in microbial cells, leading to oxidative damage and cell death. [15] Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [19][14][20][21] Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

6-Hydroxy-2,2-dimethylchroman-4-one

-

96-well microplate

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

6-Hydroxy-2,2-dimethylchroman-4-one is a molecule with a versatile chemical scaffold and significant potential for biological applications. Its straightforward synthesis, coupled with its inherent antioxidant properties and the promising anticancer and antimicrobial activities of the broader chromanone class, makes it an attractive candidate for further investigation in drug discovery. This technical guide provides a foundational understanding of its chemistry and biology, offering researchers and scientists a comprehensive resource to guide future studies into its therapeutic potential. The detailed experimental protocols serve as a practical starting point for the in vitro evaluation of this and related compounds. Further exploration of its specific molecular targets and in vivo efficacy is warranted to fully elucidate its pharmacological profile.

References

Click to expand

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50531. [Link]

-

Broth Microdilution | MI - Microbiology. (n.d.). Retrieved December 12, 2025, from [Link]

-

Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry, 117771. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved December 12, 2025, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | CoLab. (2014).

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry, 57(23), 9895–9905. [Link]

-

Chromanone—A Prerogative Therapeutic Scaffold: An Overview. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 133. [Link]

-

Molecular docking studies and synthesis of a new class of chroman‐4‐one fused 1,3,4‐thiadiazole derivatives. (n.d.). PSG College of Arts and Science. Retrieved December 12, 2025, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). Saudi Pharmaceutical Journal, 25(7), 1063–1072. [Link]

-

The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureusthrough. (n.d.). Pharmacy Education. Retrieved December 12, 2025, from [Link]

-

6-Hydroxy-2,2-dimethylchroman-4-one. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. (2022). International Journal of Molecular Sciences, 23(19), 11252. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules, 28(19), 6939. [Link]

-

Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. (2025). Biomedicine & Pharmacotherapy, 182, 118270. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061. [Link]

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules, 27(3), 582. [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved December 12, 2025, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

-

'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4, 6, 8 a d 10 in CDCl3. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

(PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). ResearchGate. Retrieved December 12, 2025, from [Link]

-

6-Hydroxy-2,2-dimethylchroman-4-one. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved December 12, 2025, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2061. [Link]

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 943343. [Link]

-

One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). Molecules, 28(7), 3108. [Link]

-

Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry, 283, 117771. [Link]

-

Reactions of 3-acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone: one-pot synthesis of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes and benzo[c]coumarins. (2015). Organic & Biomolecular Chemistry, 13(36), 9458–9475. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2022). ResearchGate. Retrieved December 12, 2025, from [Link]

-

(PDF) MEDICINAL CHEMISTRY RESEARCH Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways. (2023). ResearchGate. Retrieved December 12, 2025, from [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]

- 4. 6-Hydroxy-2,2-dimethylchroman-4-one | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 7. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. protocols.io [protocols.io]

- 21. rr-asia.woah.org [rr-asia.woah.org]

A Comprehensive Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 6-Hydroxy-2,2-dimethylchroman-4-one, a heterocyclic compound built upon the chroman-4-one scaffold. The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant biological activity.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's formal nomenclature, physicochemical properties, robust synthetic methodologies, and comprehensive spectroscopic characterization. Furthermore, it explores its current and potential applications as a versatile synthetic intermediate and a molecule of interest for its antioxidant and other bioactive properties.

Nomenclature and Physicochemical Properties

IUPAC Naming and Identification

The formal IUPAC name for the compound is 6-hydroxy-2,2-dimethyl-3H-chromen-4-one .[3] It is also commonly referred to by its semi-systematic name, 6-Hydroxy-2,2-dimethylchroman-4-one. This compound belongs to the chromanone class, which is characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system.[1][4]

Chemical Structure

The structure consists of a chroman-4-one core with a hydroxyl (-OH) group substituted at the C6 position of the aromatic ring and two methyl (-CH₃) groups attached to the C2 position of the pyranone ring.

Physicochemical Data

A summary of the key identifiers and computed properties for 6-Hydroxy-2,2-dimethylchroman-4-one is presented below.

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-2,2-dimethyl-3H-chromen-4-one | PubChem[3] |

| CAS Number | 31366-85-5 | PubChem[3], ChemicalBook[5] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[3], ChemicalBook[5] |

| Molecular Weight | 192.21 g/mol | PubChem[3], ChemicalBook[5] |

| Monoisotopic Mass | 192.078644241 Da | PubChem[3] |

| Appearance | Solid (typical) | N/A |

| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |

| SMILES | CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | PubChem[3] |

Synthesis and Mechanistic Insights

The synthesis of chroman-4-ones is a well-established area of organic chemistry. For 6-Hydroxy-2,2-dimethylchroman-4-one, a common and efficient strategy involves a base-catalyzed condensation reaction followed by an intramolecular cyclization.

Synthetic Strategy: Microwave-Assisted Cyclocondensation

A highly effective method for synthesizing the target compound is the reaction between 2',5'-dihydroxyacetophenone and acetone.[5] The use of microwave irradiation provides rapid, uniform heating, which drastically reduces reaction times and often improves yields compared to conventional heating methods. Piperidine is frequently used as a basic catalyst to facilitate the initial aldol condensation.[5]

Reaction Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

-

Crossed-Aldol Condensation: The base (piperidine) deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2',5'-dihydroxyacetophenone.

-

Intramolecular Oxa-Michael Addition: The hydroxyl group at the 2' position of the acetophenone intermediate then undergoes a 1,4-conjugate addition to the newly formed α,β-unsaturated ketone, leading to the closure of the heterocyclic pyranone ring to yield the final chroman-4-one product.

Caption: Synthesis mechanism for 6-Hydroxy-2,2-dimethylchroman-4-one.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for chromanone synthesis.[5][6]

-

Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2',5'-dihydroxyacetophenone (1.0 eq), acetone (3.0-5.0 eq), and piperidine (0.2 eq). Causality: Using an excess of acetone drives the equilibrium towards the product and minimizes self-condensation of the acetophenone.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-20 minutes. Causality: Microwave heating accelerates the reaction rate, enabling completion in minutes instead of hours.

-

Workup: After cooling the reaction vessel to room temperature, acidify the mixture with dilute HCl (e.g., 2 M) to neutralize the piperidine catalyst and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Hydroxy-2,2-dimethylchroman-4-one.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard workflow for purification and characterization.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ is expected to show:

-

A singlet for the phenolic -OH proton (δ ~9.0-10.0 ppm).

-

Aromatic protons on the benzene ring (δ ~6.5-7.5 ppm), showing characteristic splitting patterns for a tri-substituted ring.

-

A singlet for the methylene (-CH₂) protons at the C3 position (δ ~2.7 ppm).

-

A singlet for the two equivalent methyl (-CH₃) groups at the C2 position (δ ~1.4 ppm).

-

-

¹³C NMR (Carbon NMR): Key signals would include:

-

The carbonyl carbon (C4) at δ ~190-195 ppm.

-

Aromatic carbons (C4a, C5, C6, C7, C8, C8a) in the δ ~110-165 ppm range.

-

The quaternary C2 carbon at δ ~75-80 ppm.

-

The methylene C3 carbon at δ ~45-50 ppm.

-

The equivalent methyl carbons at δ ~25-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A broad peak for the O-H stretch of the hydroxyl group (~3300-3400 cm⁻¹).

-

A strong, sharp peak for the C=O stretch of the ketone (~1680 cm⁻¹).

-

Peaks for aromatic C=C stretching (~1600 cm⁻¹ and ~1480 cm⁻¹).

-

A peak for the C-O-C ether stretch (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.

Applications in Research and Drug Development

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, and 6-Hydroxy-2,2-dimethylchroman-4-one serves as both a valuable building block and a compound of interest in its own right.[2][7]

Role as a Versatile Synthetic Intermediate

The functional groups of 6-Hydroxy-2,2-dimethylchroman-4-one—the ketone, the activated aromatic ring, and the phenolic hydroxyl group—allow for a wide range of chemical modifications to generate libraries of more complex molecules.[7]

Caption: Synthetic utility of 6-Hydroxy-2,2-dimethylchroman-4-one.

-

Synthesis of Chalcone Analogs: The active methylene group at C3 can undergo condensation with various aromatic aldehydes to form 3-benzylidene-chroman-4-ones, which are analogs of chalcones and are known to possess significant biological activities.[7]

-

Formation of Fused Heterocycles: The aforementioned chalcone analogs can be further cyclized, for example, by reacting with hydrazine hydrate to produce pyrazoline-fused chromanones, expanding the structural diversity and therapeutic potential.[7]

-

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to modulate the compound's lipophilicity and biological activity.

Biological and Pharmacological Potential

-

Antioxidant Properties: The phenolic hydroxyl group makes this compound a potent antioxidant.[8] This property is valuable in the pharmaceutical and cosmetic industries, where it can be used to protect formulations from oxidative degradation, thereby enhancing product stability and shelf-life.[8]

-

Antimicrobial and Anticancer Activity: The broader class of chroman-4-ones has demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][4] While this specific derivative requires further investigation, its core structure suggests it is a promising candidate for screening in these therapeutic areas.

-

Enzyme Inhibition: Substituted chroman-4-one derivatives have been successfully developed as selective inhibitors of enzymes like SIRT2, which are implicated in aging-related and neurodegenerative diseases.[6] This highlights a potential avenue for designing novel inhibitors based on the 6-Hydroxy-2,2-dimethylchroman-4-one scaffold.

Conclusion and Future Perspectives

6-Hydroxy-2,2-dimethylchroman-4-one is more than a simple chemical entity; it is a versatile platform for chemical innovation. Its straightforward and efficient synthesis makes it readily accessible for research. Its inherent antioxidant properties and the proven therapeutic potential of the chromanone scaffold position it as a valuable compound for further investigation. Future research should focus on synthesizing a diverse library of derivatives and screening them for a range of biological activities, particularly as enzyme inhibitors, and anticancer or antimicrobial agents, to fully unlock the therapeutic potential of this privileged scaffold.

References

-

PubChem. (n.d.). 6-Hydroxy-2,2-dimethylchroman-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Valdivia-García, J. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(9), 3757. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-chroman-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6398-6408. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived.... Retrieved from [Link]

-

Gomes, A., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 8(35), 31631–31658. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-DIMETHYL-6-ACETYL-8-(3'-HYDROXY-3'-METHYL-TRANS-BUT-1'-ENYL)-CHROMAN-4-ONE. Retrieved from [Link]

-

Kumar, V., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(8), 1625-1644. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 438-445. PubMed. Retrieved from [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2,2-dimethylchroman-4-one | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Hydroxy-2,2-dimethylchroman-4-one

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-2,2-dimethylchroman-4-one (CAS No: 31366-85-5), a heterocyclic compound of significant interest in pharmaceutical, cosmetic, and material science research. As a member of the chromanone family, this molecule possesses a privileged scaffold associated with a wide array of biological activities, most notably as a potent antioxidant. This document delves into its fundamental physicochemical properties, provides detailed methodologies for its synthesis and analytical characterization, and explores the mechanistic basis of its activity and its potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile compound.

Introduction and Scientific Context

6-Hydroxy-2,2-dimethylchroman-4-one belongs to the chromanone class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring.[1] This core structure is prevalent in a variety of natural products, particularly flavonoids, and is a cornerstone for the development of synthetic bioactive molecules.[2][3] The specific substitution pattern of 6-Hydroxy-2,2-dimethylchroman-4-one—a hydroxyl group at the C-6 position and gem-dimethyl groups at C-2—confers distinct chemical properties and biological activities.

The hydroxyl group on the aromatic ring is a key structural feature, making the molecule a phenolic compound. This functionality is fundamentally linked to its strong antioxidant properties, as it can readily donate a hydrogen atom to neutralize free radicals.[4][5] The gem-dimethyl substitution on the pyranone ring enhances the stability of the molecule. This compound has been identified in nature, notably in the plant Tussilago farfara, and serves as a valuable synthetic precursor for more complex bioactive molecules.[2] Its utility spans from being an antioxidant in cosmetic and food formulations to a building block in pharmaceutical development.[4]

Physicochemical and Structural Properties

A thorough understanding of the molecule's physical and chemical characteristics is paramount for its application in research and development.

Chemical Structure and Identification

The molecular structure of 6-Hydroxy-2,2-dimethylchroman-4-one is depicted below. Its key identifiers and computed properties are summarized in Table 1.

Caption: Workflow for the synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one.

Step-by-Step Experimental Protocol

-

Reactant Preparation : In a microwave-safe reaction vessel, combine 2',5'-dihydroxyacetophenone (1.0 eq), a significant excess of acetone (which also acts as the solvent), and a catalytic amount of piperidine (e.g., 0.1 eq).

-

Microwave Reaction : Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 10 minutes at a suitable temperature (e.g., 100-120 °C). [6]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction : After completion, cool the reaction mixture to room temperature. Remove excess acetone under reduced pressure. Dilute the residue with water and acidify with dilute HCl to neutralize the piperidine.

-

Isolation : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to obtain the pure 6-Hydroxy-2,2-dimethylchroman-4-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on its structure and data from analogous compounds like 7-Hydroxychroman-4-one. Protocol for NMR Analysis:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale / Notes |

| C2-CH₃ (x2) | ~1.4 ppm (s, 6H) | ~26 ppm | Singlet due to gem-dimethyl groups. |

| C3-CH₂ | ~2.7 ppm (s, 2H) | ~48 ppm | Singlet, adjacent to a quaternary carbon. |

| C5-H | ~7.3 ppm (d) | ~128 ppm | Aromatic proton ortho to the carbonyl group. |

| C7-H | ~6.9 ppm (dd) | ~118 ppm | Aromatic proton ortho to the hydroxyl group. |

| C8-H | ~6.8 ppm (d) | ~116 ppm | Aromatic proton meta to the carbonyl group. |

| C6-OH | ~9.5 ppm (s, 1H) | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

| C4=O | - | ~191 ppm | Carbonyl carbon, deshielded. |

| C2 | - | ~78 ppm | Quaternary carbon attached to oxygen. |

| C6-OH | - | ~155 ppm | Aromatic carbon attached to the hydroxyl group. |

| Other Ar-C | - | ~115-160 ppm | Other aromatic carbons (C4a, C5, C7, C8, C8a). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound. [7] Protocol for IR Analysis (ATR):

-

Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

-

Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400-3200 (broad) | O-H (Phenol) | Stretching |

| ~2970-2930 | C-H (Alkyl) | Stretching |

| ~1680-1660 | C=O (Ketone) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250-1150 | C-O (Ether & Phenol) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Protocol for MS Analysis (ESI):

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition : Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.

Expected Fragmentation:

-

Molecular Ion Peak [M+H]⁺ : Expected at m/z 193.08.

-

Molecular Ion Peak [M-H]⁻ : Expected at m/z 191.07.

-

Key Fragments : A characteristic fragmentation pathway for chromanones is a retro-Diels-Alder (RDA) reaction, which would lead to the cleavage of the pyranone ring. Loss of acetone (58 Da) from the molecular ion is a plausible fragmentation pathway.

Biological Activity and Applications

The chromanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. [8]6-Hydroxy-2,2-dimethylchroman-4-one, as a member of this class, holds significant potential in various applications.

Antioxidant Mechanism of Action

The primary and most well-documented activity is its antioxidant effect, which can be attributed to two main mechanisms. [4][9]

-

Direct Radical Scavenging : The phenolic hydroxyl group at the C-6 position is the key to this activity. It can donate its hydrogen atom to neutralize reactive oxygen species (ROS) such as the hydroxyl radical (•OH) or superoxide anion (O₂⁻•), thereby terminating damaging radical chain reactions. [5]The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

-

Indirect Antioxidant Effects : Chromone derivatives may also exert antioxidant effects indirectly by upregulating endogenous antioxidant defense systems. This can occur through the activation of the Nrf2-Keap1 signaling pathway, which leads to the transcription of antioxidant response element (ARE)-containing genes that encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). [4]

Caption: Dual antioxidant mechanisms of 6-Hydroxy-2,2-dimethylchroman-4-one.

Potential Therapeutic and Commercial Applications

-

Pharmaceuticals : The chromanone scaffold is being investigated for a wide range of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. [3][8]This compound serves as an excellent starting point for medicinal chemistry campaigns to develop more potent and selective therapeutic agents.

-

Cosmetics : Due to its strong antioxidant properties, it is valuable in cosmetic formulations to protect the skin from oxidative stress caused by UV radiation and pollutants, and to act as a stabilizer to prevent the degradation of other ingredients. [4]* Food Industry : It has potential use as a natural preservative to prevent food spoilage caused by oxidation, extending the shelf-life of products. [4]* Material Science : Its stability makes it a candidate for exploration in the development of new materials, such as coatings and plastics, to improve their resistance to degradation. [4]

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. Although a specific Safety Data Sheet (SDS) for 6-Hydroxy-2,2-dimethylchroman-4-one is not widely available, general guidelines based on structurally similar phenolic compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C. [4]* First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion : Rinse mouth and seek medical attention. Do not induce vomiting.

-

Inhalation : Move to fresh air.

-

Conclusion

6-Hydroxy-2,2-dimethylchroman-4-one is a scientifically significant molecule with a robust profile as an antioxidant and a versatile scaffold for chemical synthesis. Its straightforward synthesis and valuable physicochemical properties make it an accessible and important tool for researchers in diverse fields. The methodologies and data presented in this guide provide a solid foundation for professionals to harness the potential of this compound in their research and development endeavors, from creating novel therapeutics to enhancing consumer products.

References

- Chem-Impex. (n.d.). 2,2-Dimethyl-6-hydroxy-4-chromanone.

- SpectraBase. (n.d.). 6-Hydroxy-2,2-dimethylchroman-4-one [Vapor Phase IR].

- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.).

- ChemicalBook. (n.d.). 6-Hydroxy-chroman-4-one CAS#: 80096-6-4.

- ChemicalBook. (n.d.). 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis.

-

PubChem. (n.d.). 6-Hydroxy-2,2-dimethylchroman-4-one. Retrieved from [Link]

- Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. (2025). BenchChem.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Dietary chromones as antioxidants—the structural variable. (2011). Food & Function.

- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (n.d.). PubMed Central.

- Fisher Scientific. (2021). Safety Data Sheet.

- FUJIFILM Wako Pure Chemical Corporation. (2025).

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central.

- Fisher Scientific. (2024).

- Antioxidant Activity of Natural Hydroquinones. (n.d.). PubMed Central.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv

- Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived... (n.d.).

- IR -spectral data (in cm -1 ). (n.d.).

- 6-Hydroxy-chroman-4-one | 80096-64-6. (n.d.). ChemicalBook.

- Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)... (n.d.). NIH.

-

PubChem. (n.d.). 6-Hydroxy-chroman-4-one. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 6-Hydroxy-2,2-dimethylchroman-4-one | C11H12O3 | CID 3519859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,2-DIMETHYL-6-HYDROXY-4-CHROMANONE synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Natural Occurrence of 6-Hydroxy-2,2-dimethylchroman-4-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and characterization of the chromanone derivative, 6-Hydroxy-2,2-dimethylchroman-4-one. Chromanones are a class of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms, exhibiting a broad spectrum of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth insights into the scientific integrity and logical framework behind the study of this specific phytochemical. The guide details the known natural sources, proposes a biosynthetic pathway based on current understanding of polyketide synthesis, and provides field-proven experimental protocols for extraction, isolation, and characterization. Furthermore, it explores the potential pharmacological significance of this molecule by examining the biological activities of structurally related compounds.

Introduction: The Chromanone Scaffold in Nature

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a significant class of naturally occurring polyphenolic compounds.[2] The absence of a C2-C3 double bond distinguishes them from their chromone counterparts, leading to notable variations in their chemical properties and biological activities.[2] These compounds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological potential, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] This guide focuses specifically on 6-Hydroxy-2,2-dimethylchroman-4-one, a member of this versatile family of natural products.

Natural Occurrence of 6-Hydroxy-2,2-dimethylchroman-4-one

The primary documented natural source of 6-Hydroxy-2,2-dimethylchroman-4-one is the plant Tussilago farfara, commonly known as coltsfoot. This perennial herbaceous plant from the Asteraceae family has a long history of use in traditional medicine for treating respiratory ailments.[3] Phytochemical investigations of Tussilago farfara have revealed a rich and diverse array of secondary metabolites, including terpenoids, phenolic acids, flavonoids, and, notably, chromones.[3][4] The presence of chromone derivatives in the flower buds of Tussilago farfara has been specifically reported, highlighting this plant as a key source for the isolation of 6-Hydroxy-2,2-dimethylchroman-4-one and related structures.[5]

Table 1: Documented Natural Source of 6-Hydroxy-2,2-dimethylchroman-4-one

| Compound Name | Natural Source | Plant Part |

| 6-Hydroxy-2,2-dimethylchroman-4-one | Tussilago farfara L. | Flower Buds |

Biosynthesis: A Proposed Polyketide Pathway

The biosynthesis of chromanones in plants is generally understood to proceed via the polyketide pathway.[6] This pathway involves the sequential condensation of acyl-CoA precursors, catalyzed by polyketide synthases (PKSs), to form a poly-β-keto chain that subsequently undergoes cyclization and aromatization.[7][8]

While the specific enzymatic steps for the biosynthesis of 6-Hydroxy-2,2-dimethylchroman-4-one in Tussilago farfara have not been fully elucidated, a plausible pathway can be proposed based on the established mechanisms of type III PKSs.[6] The biosynthesis is likely initiated with a starter unit, such as acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The resulting polyketide chain then undergoes intramolecular cyclization to form the characteristic chromanone ring system. The 2,2-dimethyl substitution pattern suggests a later-stage prenylation event or the incorporation of a dimethylallyl pyrophosphate (DMAPP) unit.

Caption: Proposed biosynthetic pathway of 6-Hydroxy-2,2-dimethylchroman-4-one.

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed as a robust framework for the extraction, isolation, and characterization of 6-Hydroxy-2,2-dimethylchroman-4-one from Tussilago farfara flower buds. These methodologies are based on established techniques for the separation of natural products and can be adapted based on available instrumentation and specific research goals.

Extraction Workflow

Caption: Workflow for the extraction and isolation of 6-Hydroxy-2,2-dimethylchroman-4-one.

Step-by-Step Methodology

4.2.1. Plant Material and Extraction

-

Source: Obtain dried flower buds of Tussilago farfara from a reputable supplier or through field collection, followed by proper botanical identification.

-

Grinding: Pulverize the dried plant material to a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

-

Maceration: Submerge the powdered plant material in 80% aqueous ethanol (1:10 w/v) and allow to macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

4.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane and ethyl acetate.

-

Fraction Collection: Collect the n-hexane, ethyl acetate, and aqueous fractions separately. The ethyl acetate fraction is expected to be enriched with chromanones.

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in vacuo.

4.2.3. Isolation by Chromatography

-

Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC plates visualized under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine fractions showing similar TLC profiles, suggestive of the presence of the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column. A suitable mobile phase would be a gradient of methanol and water.

Characterization Techniques

4.3.1. Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and molecular formula of the isolated compound.

-

Expected Data: The molecular formula of 6-Hydroxy-2,2-dimethylchroman-4-one is C₁₁H₁₂O₃, with an expected exact mass of approximately 192.0786 g/mol .[9]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation.

-

Expected ¹H NMR Signals: The spectrum should exhibit signals corresponding to the aromatic protons on the benzene ring, the methylene protons at C3, and the two methyl groups at C2. The hydroxyl proton will also be present.

-

Expected ¹³C NMR Signals: The spectrum will show signals for the carbonyl carbon (C4), the aromatic carbons, the quaternary carbon at C2, the methylene carbon at C3, and the two methyl carbons.

Table 2: Predicted NMR Chemical Shifts for 6-Hydroxy-2,2-dimethylchroman-4-one

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~78 |

| C3 | ~2.7 | ~43 |

| C4 | - | ~192 |

| C4a | - | ~121 |

| C5 | ~7.8 | ~127 |

| C6 | - | ~161 |

| C7 | ~6.9 | ~118 |

| C8 | ~6.9 | ~121 |

| C8a | - | ~136 |

| 2-CH₃ | ~1.4 | ~26 |

| 6-OH | Variable | - |

| Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[10] |

Biological Activities and Pharmacological Potential

While specific pharmacological studies on 6-Hydroxy-2,2-dimethylchroman-4-one are limited, the broader class of chromanones exhibits a wide range of biological activities. These activities provide a strong rationale for further investigation into the therapeutic potential of this specific compound.

-

Antioxidant Activity: Many chromanone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[2]

-

Anti-inflammatory Effects: Chromanones have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Antimicrobial Properties: Various natural and synthetic chromanones have demonstrated activity against a range of bacteria and fungi.[11]

-

Anticancer Potential: Some chromanones have exhibited cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[2]

Given that 6-Hydroxy-2,2-dimethylchroman-4-one is a constituent of Tussilago farfara, a plant with traditional uses in treating inflammatory respiratory conditions, it is plausible that this compound contributes to the plant's overall therapeutic effects. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this molecule.

Conclusion

6-Hydroxy-2,2-dimethylchroman-4-one is a naturally occurring chromanone found in Tussilago farfara. Its biosynthesis is presumed to follow the polyketide pathway. This guide provides a comprehensive framework for its extraction, isolation, and characterization, employing standard and advanced analytical techniques. The known biological activities of the broader chromanone class suggest that 6-Hydroxy-2,2-dimethylchroman-4-one is a promising candidate for further pharmacological investigation, potentially leading to the development of new therapeutic agents.

References

-

PubChem. 6-Hydroxy-2,2-dimethylchroman-4-one. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Metabolic fingerprinting investigation of Tussilago farfara L. by GC–MS and multivariate data analysis. Available from: [Link]

-

MDPI. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Available from: [Link]

-

National Center for Biotechnology Information. Biological and Medicinal Properties of Natural Chromones and Chromanones. Available from: [Link]

-

PubMed. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Available from: [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

-

Taylor & Francis Online. Coltsfoot (Tussilago farfara L.; Asteraceae): modern methods of extraction, phytochemistry, nanoparticles synthesis, ethnopharmacology, and biological activities. Available from: [Link]

-

National Center for Biotechnology Information. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available from: [Link]

-

PubMed. Metabolomic profiling of the antitussive and expectorant plant Tussilago farfara L. by nuclear magnetic resonance spectroscopy and multivariate data analysis. Available from: [Link]

-

National Center for Biotechnology Information. Biosynthesis of Polyketide Synthase Extender Units. Available from: [Link]

-

PubMed. [Metabolomic study of flower buds of Tussilago farfara in different development stages by GC-MS]. Available from: [Link]

-

ResearchGate. Secondary Metabolites and Biological Activities of an Endophytic Fungus from Tussilago farfara. Available from: [Link]

-

National Center for Biotechnology Information. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

- The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. Molecules 2011, 16(7), 6093-6123.

-

ResearchGate. (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

-

ResearchGate. Design, Synthesis and Pharmacological Evaluation of Some Newer Chroman-4-one Derivatives. Available from: [Link]

-

PubMed. An updated catalogue of diverse type II polyketide synthase biosynthetic gene clusters captured from large-scale nucleotide databases. Available from: [Link]

-

PubMed. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

- CHEMICAL STUDIES OF SELECTED CHROMONE DERIV

-

ResearchGate. Chromones from the flower buds of Tussilago farfara. Available from: [Link]

-

PubMed. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Available from: [Link]

-

National Center for Biotechnology Information. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. Available from: [Link]

-

ResearchGate. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Available from: [Link]

-

SpectraBase. 2,2-DIMETHYL-6-ACETYL-8-(3'-HYDROXY-3'-METHYL-TRANS-BUT-1'-ENYL)-CHROMAN-4-ONE - Optional[13C NMR]. Available from: [Link]

- An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 2012.

-

ResearchGate. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Available from: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 6-Hydroxy-2,2-dimethylchroman-4-one Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold of Chroman-4-one in Modern Drug Discovery

The chroman-4-one framework is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This "privileged structure" serves as a versatile template for the design and development of novel therapeutic agents targeting a spectrum of diseases.[1] The inherent structural features of the chroman-4-one core, a fusion of a benzene ring with a dihydropyranone ring, provide an ideal backbone for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the diverse family of chroman-4-one derivatives, those based on the 6-Hydroxy-2,2-dimethylchroman-4-one core have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and other therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery of 6-Hydroxy-2,2-dimethylchroman-4-one derivatives, from their synthesis to their biological evaluation and mechanistic elucidation, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: From Core Synthesis to Derivative Libraries

The successful exploration of the therapeutic potential of 6-Hydroxy-2,2-dimethylchroman-4-one derivatives hinges on efficient and versatile synthetic methodologies. These strategies must not only provide access to the core scaffold but also be amenable to the generation of diverse derivative libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: 6-Hydroxy-2,2-dimethylchroman-4-one

A common and effective method for the synthesis of the 6-Hydroxy-2,2-dimethylchroman-4-one core involves the reaction of 2',5'-Dihydroxyacetophenone with acetone.[3] This reaction can be efficiently carried out under microwave irradiation in the presence of a base such as piperidine.[3]

Materials:

-

2',5'-Dihydroxyacetophenone

-

Acetone

-

Piperidine

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2',5'-Dihydroxyacetophenone and a molar excess of acetone.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 10 minutes) at a suitable temperature.[3] The optimal time and temperature should be determined empirically.

-

Reaction Monitoring: After irradiation, allow the mixture to cool to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetone. Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-Hydroxy-2,2-dimethylchroman-4-one.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the Synthesis of the Core Scaffold

Caption: Synthesis of the 6-Hydroxy-2,2-dimethylchroman-4-one core.